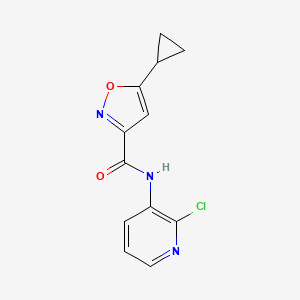

N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-11-8(2-1-5-14-11)15-12(17)9-6-10(18-16-9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNZXTSAOZOCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the desired substituents. This can involve halogenation, nitration, or other functional group transformations.

Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors, such as α-haloketones and amides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: It may be used in the production of advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the amide group.

3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include an imidazo ring and a bromine atom.

Uniqueness

N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of a chloropyridine ring, a cyclopropyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a heterocyclic compound with potential biological activities that have garnered interest in pharmaceutical research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloropyridine moiety, a cyclopropyl group , and an oxazole ring , which contribute to its unique chemical behavior. The molecular formula is , and its IUPAC name is this compound.

This compound interacts with various biological targets, primarily enzymes and receptors. The compound may exhibit enzyme inhibition or activation , leading to diverse biological effects such as antimicrobial activity, anti-inflammatory properties, and potential anticancer effects.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of oxazole derivatives, including this compound. A study highlighted its effectiveness against various bacterial strains:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| 8 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| Reference Drug (Ampicillin) | 10 | E. coli |

In this study, the compound displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anti-inflammatory Properties

Another area of investigation includes the anti-inflammatory effects of oxazole derivatives. This compound has been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could lead to reduced symptoms in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of various oxazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a comparable effect to standard antibiotics like ampicillin .

- In Vivo Studies : Research involving animal models demonstrated that treatment with this compound resulted in significant reductions in inflammation markers compared to control groups. This suggests potential applications in therapeutic settings for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloropyridin-3-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves coupling reactions between the oxazole-3-carboxamide core and substituted pyridine derivatives. Key steps include:

- Use of LiAlH4 in ether for reductive amination (0°C to room temperature, followed by neutralization with NaOH) .

- Purification via silica gel chromatography or preparative HPLC to achieve >95% purity .

- Optimization : Adjusting solvent polarity, catalyst loading (e.g., Pd-based catalysts for cross-coupling), and temperature gradients can improve yields. For example, low-temperature stirring minimizes side reactions in nitrile reduction .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

- Core Techniques :

- FT-IR and NMR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments .

- HR-MS : For exact mass determination .

- X-ray crystallography : Resolves 3D conformation (e.g., orthorhombic system with P21 21 21 space group for related analogs) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 calculations .

- Antioxidant Activity : DPPH and ABTS radical scavenging assays, comparing % inhibition against ascorbic acid controls .

- Dosage : Initial testing at 1–100 μM concentrations to establish dose-response relationships .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution patterns) influence bioactivity in analogs?

- SAR Insights :

| Analog Structure | Key Modification | Observed Activity |

|---|---|---|

| Pyridin-2-yl | Increased solubility | Enhanced anticancer activity |

| Thiophene substitution | Improved radical scavenging | Higher antioxidant capacity |

- Methodology : Synthesize analogs with systematic substitutions (e.g., pyridine vs. thiophene) and compare activity via parallel assays .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

- Proposed Pathways :

- Inhibition of iNOS-mediated nitric oxide production in RAW 264.7 macrophages, suggesting anti-inflammatory potential .

- Binding to GPR119 receptors via aryloxyacetamide motifs, modulating intracellular cAMP .

- Validation : Molecular docking studies (e.g., B97D/TZVP level optimizations) and competitive binding assays with fluorescent probes .

Q. How can conflicting data on reaction yields or bioactivity be resolved?

- Case Example : Purity discrepancies (94.4% vs. 95.1%) in similar compounds may arise from minor solvent impurities or crystallization conditions.

- Resolution :

- Replicate syntheses under controlled humidity/temperature.

- Use orthogonal purification (e.g., HPLC + recrystallization) .

Q. What computational tools are effective for predicting its molecular interactions or stability?

- Approaches :

- DFT Calculations : B97D/TZVP level optimizations to model electronic properties (e.g., HOMO-LUMO gaps) .

- MD Simulations : Assess binding stability with targets (e.g., 100-ns trajectories in explicit solvent) .

Q. How can multi-step syntheses be designed to incorporate functional groups for targeted drug delivery?

- Strategy :

- Introduce sulfonyl or aminomethyl groups (e.g., via SNAr reactions) for enhanced solubility or cell penetration .

- Example: Coupling with piperidine-4-yl sulfonamide moieties to improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.